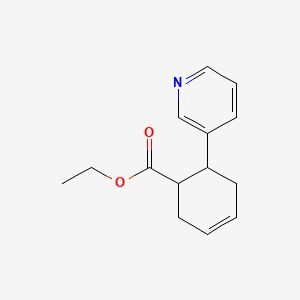

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

Description

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is a cyclohexene derivative featuring a 3-pyridyl substituent at the 6-position and an ethyl ester group at the 1-position. The pyridyl group introduces aromaticity and a lone pair on the nitrogen atom, enabling hydrogen bonding, coordination chemistry, and π-π interactions. This structural motif is distinct from related cyclohexene esters, which often bear alkyl, aryl, or oxo substituents.

Properties

IUPAC Name |

ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAHZGDGVWUBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383979 | |

| Record name | ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259545-11-4 | |

| Record name | ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Preparation Methods

The synthesis of Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is generally accomplished through multi-step organic synthesis involving condensation, nucleophilic substitution, and cross-coupling reactions. The following methods summarize the reported approaches:

Condensation and Cross-Coupling Reactions

- The pyridyl substituent is typically introduced via a cross-coupling reaction, such as Suzuki or Heck coupling, between a halogenated cyclohexene derivative and a pyridyl boronic acid or pyridyl halide, respectively.

- The cyclohexene ring with the ester functionality is prepared beforehand, often starting from cyclohexanone derivatives or cyclohexene carboxylic acid esters.

- The ethyl ester group is introduced or retained via esterification or transesterification reactions.

This approach allows selective functionalization and is favored for its ability to tolerate diverse functional groups, providing good yields of the target compound.

Nucleophilic Addition and Dehydration (Analogous Methodology)

- Starting from ethyl 4-oxocyclohexane-1-carboxylate, nucleophilic addition of sodium cyanide in the presence of ammonium chloride forms a cyanohydrin intermediate.

- This intermediate undergoes dehydration using phosphorus oxychloride (POCl3) and pyridine to yield an unsaturated nitrile ester.

- Subsequent saponification and reductive amination steps lead to functionalized cyclohexene derivatives.

Though this exact sequence is described for related cyclohexene derivatives (e.g., ethyl 4-cyanocyclohex-3-ene-1-carboxylate), the methodology illustrates the utility of cyanohydrin formation and dehydration in preparing functionalized cyclohexene esters, which can be adapted for the synthesis of this compound by appropriate substitution on the pyridyl ring.

Detailed Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclohexanone derivative + Ethyl chloroformate + base | Formation of ethyl cyclohexanecarboxylate ester | Cyclohexane ester intermediate |

| 2 | Halogenation (e.g., bromination) | Introduction of halogen at 6-position | 6-Halo-cyclohexene ester |

| 3 | Suzuki coupling: 6-Halo-cyclohexene ester + 3-pyridylboronic acid + Pd catalyst | Cross-coupling to attach 3-pyridyl group | This compound |

| 4 | Purification (chromatography or recrystallization) | Isolation of pure product | Final compound |

This sequence is consistent with standard organic synthesis practices for constructing substituted cyclohexene esters with heteroaryl substituents.

Research Findings and Analytical Data

- The purity and identity of the synthesized compound are typically confirmed by gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

- Predicted physicochemical properties such as boiling point and density guide the optimization of reaction conditions and purification steps.

- The presence of the pyridyl group enhances the reactivity of the compound, facilitating further chemical transformations in pharmaceutical synthesis.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cross-Coupling Reactions | Halogenation → Suzuki coupling | High selectivity, functional group tolerance | Requires Pd catalysts, sensitive to moisture |

| Nucleophilic Addition & Dehydration | Cyanohydrin formation → POCl3 dehydration | Enables introduction of unsaturation and nitrile groups | Multi-step, requires careful control of conditions |

| Esterification/Transesterification | Formation or modification of ester group | Straightforward, widely used | May require protection of other groups |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of pyridyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Overview : Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate has been investigated for its role in synthesizing small-molecule inhibitors aimed at reducing inflammatory mediator production.

Methodology : The synthesis involved coupling sulfonyl chlorides and anilines with double bond migration in the presence of triethylamine. This method facilitated the creation of derivatives with enhanced efficacy.

Results : Among the synthesized compounds, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) demonstrated potent suppressive activity against nitric oxide (NO) and inflammatory cytokines such as TNF-alpha and IL-6, with IC50 values of 1.8 nM, 1.9 nM, and 1.3 nM respectively.

Biocatalysis

Overview : The compound has been employed in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, which is a chiral precursor for the anticoagulant Edoxaban.

Methodology : An engineered E. coli esterase (BioH) was utilized to enhance S-enantioselectivity through rational design.

Results : The enantiomeric excess improved significantly from 32.3% in the wild type to 70.9% with the engineered enzyme, showcasing the compound's utility in producing pharmacologically relevant chiral molecules.

Organic Synthesis

Overview : this compound has been used in organic synthesis processes including the Fischer indole synthesis.

Methodology : The synthesis was carried out using methanesulfonic acid under reflux conditions in methanol.

Results : This method yielded a tricyclic indole product with an impressive yield of 84%, demonstrating the compound's effectiveness as a synthetic intermediate.

Crystallography

Overview : The compound has also found applications in crystallographic studies.

Methodology : A novel three-component condensation reaction involving benzalacetophenone, ethyl acetoacetate, and malonodinitrile was performed to study its crystal structure.

Results : The successful determination of the crystal structure of the resulting product illustrates the compound's relevance in structural chemistry.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Methyl-2-oxocyclohex-3-ene-1-carboxylate

This compound () replaces the 3-pyridyl group with a methyl substituent and introduces a 2-oxo group. Key differences include:

- Electronic Effects : The oxo group increases electrophilicity at the α-carbon, enhancing reactivity toward nucleophiles. The methyl group contributes steric bulk but lacks the aromatic or coordinating properties of pyridyl.

- Conformation: X-ray studies of similar esters (e.g., ) show that substituents influence cyclohexene ring puckering.

Aryl-Substituted Analogs

Compounds like ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate () and ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate () feature halogenated aryl groups. Comparisons include:

- Lipophilicity : Chloro- and fluorophenyl groups increase hydrophobicity compared to pyridyl, which may enhance membrane permeability but reduce aqueous solubility.

- Crystal Packing : Halogen substituents (Cl, F) participate in halogen bonding, as observed in crystallographic studies (e.g., dihedral angles between aryl rings in ).

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via cyclocondensation or Diels-Alder reactions. The pyridyl group could be introduced via Suzuki-Miyaura coupling or nucleophilic substitution.

- Structural Insights : X-ray data for aryl-substituted analogs () reveal envelope conformations and substituent-dependent dihedral angles (e.g., 4-chlorophenyl/4-methoxyphenyl dihedral angle: ~85°).

- Safety : While the methyl-substituted analog () has documented safety data (e.g., MFCD00134153), pyridyl derivatives may require toxicity profiling due to structural parallels with bioactive nitrosamines.

Biological Activity

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂ |

| Molecular Weight | 193.23 g/mol |

| Structure | Chemical Structure |

The compound features a cyclohexene ring substituted with a pyridine group, which contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be comparable to established antibiotics.

Table: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |

| This compound | Escherichia coli | 25 | Amoxicillin | 4 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research indicates that it can suppress the production of inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Table: Anti-inflammatory Activity Data

| Compound | Cell Line | Cytokine Suppression (pg/mL) | IC50 (nM) |

|---|---|---|---|

| This compound | Mouse Macrophages | TNF-alpha: 50 | 1.8 |

| IL-6: 30 | 1.9 |

These results highlight the compound's potential as an anti-inflammatory agent, particularly in conditions characterized by excessive cytokine production.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Interaction studies reveal binding affinities that suggest possible mechanisms through which it exerts its effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.